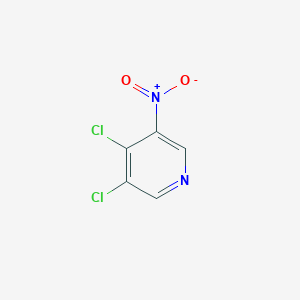

3,4-Dichloro-5-nitropyridine

Description

Significance of Halogenated Pyridine (B92270) Derivatives in Organic Chemistry

Halogenated pyridine derivatives are a cornerstone in modern organic chemistry, serving as versatile building blocks for a wide array of complex molecules. eurekalert.orgnih.gov Their importance stems from the unique chemical properties conferred by the presence of one or more halogen atoms on the pyridine ring. eurekalert.org The pyridine ring itself is a key structural motif found in numerous biologically active compounds. nih.govontosight.ai The introduction of halogens enhances the synthetic utility of these heterocycles in several ways.

Firstly, the carbon-halogen bond provides a reactive site for various bond-forming reactions. nih.gov Halopyridines are crucial intermediates for creating diverse molecular scaffolds through nucleophilic substitution and cross-coupling reactions. eurekalert.orgnih.gov This reactivity allows for the systematic modification of molecular structures, which is essential in fields like pharmaceutical and agrochemical research for conducting structure-activity relationship (SAR) studies. nih.govontosight.ai

Secondly, the electronegativity and size of the halogen atoms influence the electronic properties and steric environment of the pyridine ring. ontosight.ai This can modulate the reactivity of the entire molecule and its interactions with biological targets. ontosight.ai For instance, halogenation can alter the pKa of the pyridine nitrogen, affecting its basicity and how it engages in hydrogen bonding.

Due to the synthetic challenges associated with directly functionalizing the pyridine ring, perhalopyridines have gained special importance as starting materials for highly substituted pyridine derivatives. eurekalert.org The ability to selectively introduce and manipulate halogen substituents makes these compounds indispensable tools for synthetic chemists aiming to construct novel and functional molecules. eurekalert.orgmountainscholar.org

Overview of the Nitropyridine Class as Strategic Synthetic Intermediates

Nitropyridines represent a significant class of N-heterocycles that are extensively studied and utilized in both organic and medicinal chemistry. mdpi.comnih.gov The pyridine framework is considered a "privileged" structural motif in drug design, and the addition of a nitro group further enhances its synthetic versatility. mdpi.comnih.gov Nitropyridines are readily available precursors for a vast range of mono- and polynuclear heterocyclic systems that exhibit diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. mdpi.comnih.gov

The synthetic utility of nitropyridines is largely attributed to the strong electron-withdrawing nature of the nitro group. kochi-tech.ac.jp This has several important consequences:

Activation of the Pyridine Ring: The nitro group deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.com This allows for the facile introduction of various nucleophiles, a reaction that is otherwise difficult with an unactivated pyridine ring. wikipedia.org

Versatile Functional Group Transformation: The nitro group itself can be readily transformed into other functional groups. A common and highly useful transformation is its reduction to an amino group, which then serves as a handle for further synthetic modifications, such as diazotization or acylation.

Directing Group: The position of the nitro group on the pyridine ring directs the regioselectivity of subsequent reactions, providing a strategic advantage in the synthesis of specifically substituted pyridines. researchgate.net

The direct nitration of pyridine is often challenging and can result in low yields due to the deactivation of the ring upon protonation of the nitrogen atom in acidic nitrating media. kochi-tech.ac.jpresearchgate.net However, various methods have been developed to overcome this, making a wide range of nitropyridines accessible for synthetic applications. kochi-tech.ac.jpresearchgate.net These compounds are not only valuable as intermediates in the synthesis of pharmaceuticals and agrochemicals but also find use in the preparation of dyes, energetic materials, and catalysts. google.com

Positional Isomerism and its Impact on Reactivity Profiles within Dichloronitropyridines

Positional isomerism, a type of structural isomerism, plays a critical role in determining the chemical reactivity of substituted aromatic compounds, including dichloronitropyridines. solubilityofthings.comaakash.ac.in In these molecules, the relative positions of the two chlorine atoms and the nitro group on the pyridine ring significantly influence the molecule's electronic distribution and steric environment, leading to distinct reactivity profiles for each isomer. algoreducation.comrsc.org

The core of this influence lies in the interplay between the electron-withdrawing effects of the nitro group and the halogen atoms, and the inherent electronic nature of the pyridine ring. The nitro group, being a powerful electron-withdrawing group, activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The effectiveness of this activation is highly dependent on the position of the nitro group relative to the leaving groups (the chlorine atoms).

For an SNAr reaction to proceed efficiently, the negative charge of the intermediate (the Meisenheimer complex) must be stabilized. masterorganicchemistry.com This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack. wikipedia.orgmasterorganicchemistry.com Consequently, dichloronitropyridine isomers where a nitro group is ortho or para to one or both chlorine atoms will exhibit enhanced reactivity towards nucleophiles at those positions. wikipedia.org

For example, in 3,4-dichloro-5-nitropyridine , the nitro group is ortho to the chlorine at C-4 and meta to the chlorine at C-3. This positioning would suggest that the chlorine at C-4 is more susceptible to nucleophilic attack due to better stabilization of the negative charge in the transition state. In contrast, an isomer like 2,4-dichloro-5-nitropyridine (B33049) would have different reactivity patterns based on the positions of its substituents. cymitquimica.com

The specific arrangement of the substituents in positional isomers like this compound, 3,5-dichloro-4-nitropyridine, and 2,4-dichloro-5-nitropyridine leads to unique chemical behaviors and makes each a valuable and distinct intermediate for the synthesis of targeted compounds. The ability to undergo selective reactions based on this isomerism is a key reason for their utility in research and industrial applications.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVPLFVLCXIYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474398 | |

| Record name | 3,4-DICHLORO-5-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56809-84-8 | |

| Record name | 3,4-DICHLORO-5-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3,4 Dichloro 5 Nitropyridine

Direct Synthetic Routes to 3,4-Dichloro-5-nitropyridine

The synthesis of this compound can be achieved through two primary strategies: the nitration of a pre-existing dichloropyridine or the halogenation of a nitropyridine precursor.

A common and direct method for synthesizing this compound involves the nitration of 3,4-dichloropyridine. This electrophilic aromatic substitution is typically carried out using a potent nitrating mixture, such as nitric acid (HNO₃) in oleum (B3057394) (fuming sulfuric acid, H₂SO₄·SO₃). The strong electron-withdrawing nature of the two chlorine atoms on the pyridine (B92270) ring deactivates it towards electrophilic attack, necessitating harsh reaction conditions. However, these substituents direct the incoming nitro group to the C-5 position.

Key parameters for this reaction include the temperature, which can range from 60 to 130°C, and a reaction time of 3 to 6 hours. Upon completion, the product is typically isolated by quenching the reaction mixture with water, leading to the precipitation of this compound.

Table 1: Reaction Conditions for the Nitration of 3,4-Dichloropyridine.

| Parameter | Condition |

| Reactants | 3,4-Dichloropyridine, Nitric Acid (HNO₃), Oleum (10–65% SO₃) |

| Equivalents | 1 (3,4-Dichloropyridine), 1.5–2.0 (HNO₃) |

| Temperature | 60–130°C |

| Duration | 3–6 hours |

| Workup | Dilution with water, filtration of precipitate |

The nitration of other dichloropyridine isomers under various conditions has also been explored. For instance, the nitration of 2,3-dichloropyridine (B146566) with mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) can selectively install a nitro group at the 5-position. Similarly, nitration of 2,4-dichloropyridine (B17371) using a nitrating mixture of concentrated nitric and sulfuric acids at 0–5°C yields 2,4-dichloro-5-nitropyridine (B33049).

An alternative synthetic approach involves the halogenation of a nitropyridine scaffold. One such method starts with 3-chloro-4-hydroxy-5-nitropyridine. The hydroxyl group at the C-4 position can be substituted with a chlorine atom by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction is typically performed in a solvent such as toluene (B28343) or dimethylformamide (DMF) at elevated temperatures (100–120°C) for 6 to 12 hours. The workup involves quenching with ice-water followed by extraction and purification.

This strategy is also employed for the synthesis of related dichloronitropyridines. For example, 2-hydroxy-3-halogen-5-nitropyridines can be converted to their corresponding 2,3-dichloro-5-nitropyridine (B1272384) derivatives via hydroxyl replacement using reagents like phosphorus pentachloride (PCl₅).

Nitration Strategies for Dichloropyridine Precursors

Advanced Functionalization Through Nucleophilic Aromatic Substitution (SNAr)

The presence of two chlorine atoms and a strong electron-withdrawing nitro group makes this compound a highly reactive substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide range of functional groups, making it a valuable building block in organic synthesis.

In this compound, the chlorine atom at the C-4 position is more susceptible to nucleophilic attack than the chlorine at the C-3 position. This regioselectivity is a consequence of the electronic effects of the substituents on the pyridine ring. The nitro group at C-5, being a powerful electron-withdrawing group, deactivates the entire ring but particularly activates the positions ortho and para to it for nucleophilic attack. The C-4 position is para to the nitro group, making it the more electrophilic site.

This selective functionalization at the 4-chloro position is crucial for the synthesis of various derivatives, including those with potential applications in medicinal chemistry, such as imidazopyridines. The reaction conditions, including the choice of solvent (polar aprotic solvents like DMF often enhance substitution efficiency) and temperature, can be optimized to achieve high yields and selectivity.

While the chlorine atoms are the primary sites for nucleophilic substitution, the nitro group itself can also undergo chemical transformations. A common reaction is the reduction of the nitro group to an amino group (-NH₂). This can be accomplished using various reducing agents, such as hydrogen gas in the presence of a metal catalyst or metal hydrides. This transformation is a key step in the synthesis of many biologically active molecules, as the resulting amino group can be further functionalized. nih.gov

In some instances, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, although this is less common than the displacement of halogen atoms. nih.gov Studies on other nitropyridine systems have shown that under certain conditions with specific nucleophiles (e.g., anionic S-, N-, and O-nucleophiles), the nitro group can be displaced. nih.gov

The reactivity of this compound in SNAr reactions is significantly influenced by the strong electron-withdrawing nature of both the chlorine atoms and the nitro group. Electron-withdrawing groups increase the electrophilicity of the pyridine ring, making it more susceptible to attack by nucleophiles. quora.comnumberanalytics.com

Reactivity of the Nitro Group Towards Nucleophiles

Reductive Transformations of the Nitro Moiety

The reduction of the nitro group is a fundamental transformation of nitroaromatic compounds, converting them into amino groups which are often more useful for subsequent synthetic steps. mdpi-res.comjsynthchem.com

The reduction of the nitro group in this compound to an amino group yields 3,4-dichloro-5-aminopyridine. This transformation enhances the potential for biological activity by creating a site for interaction with cellular targets. A variety of reducing agents can be employed for this purpose, including hydrogen gas with a catalyst or metal hydrides. For instance, the reduction of similar nitro-containing heterocycles has been achieved using reagents like sodium hydrosulfite (Na₂S₂O₄) or through catalytic hydrogenation with palladium on carbon (Pd/C). mdpi.comnih.gov

In the synthesis of more complex derivatives, the nitro group of a related compound, 2,4-dichloro-3-nitropyridine (B57353), was reduced to an amine using Na₂S₂O₄ to form key triaminopyridine intermediates. mdpi.comnih.gov This highlights a common strategy where the nitro group is carried through several synthetic steps before its reduction to the amine.

Table 1: Examples of Reagents for Nitro Group Reduction

| Reagent | Conditions | Product Type |

|---|---|---|

| H₂/Pd-C | Methanol, room temperature | Amine |

| Na₂S₂O₄ | THF/water | Amine |

| Ammonium (B1175870) sulfide | Not specified | Amine |

| NaBH₄/Ni(PPh₃)₄ | Ethanol | Amine |

| SnCl₂·2H₂O | Ethanol, reflux | Amine |

Selective reduction of the nitro group in the presence of other reducible functional groups is a key challenge in organic synthesis. For polychlorinated nitropyridines, the choice of reducing agent and conditions is crucial to avoid unwanted side reactions, such as hydrodechlorination.

In the case of 2-chloro-3,5-dinitropyridine, selective reduction of the 3-nitro group can be achieved using ammonium sulfide, yielding 2-chloro-5-amino-3-nitropyridine. mdpi.com This demonstrates that differentiation between multiple nitro groups is possible. While specific protocols for the selective reduction of only the nitro group in this compound without affecting the chloro substituents were not found in the provided results, general methods for selective nitro reduction in the presence of aryl halides often employ reagents like tin(II) chloride (SnCl₂).

For other dinitroanilines, selective reduction of one nitro group has been accomplished using formic acid in the presence of Pd-C and triethylamine. nih.gov This suggests that catalytic transfer hydrogenation could be a viable method for the selective reduction of this compound.

Synthesis of 3,4-Dichloro-5-aminopyridine and its Derivatives

Cross-Coupling and Dearomatization Strategies

The chlorine atoms on the pyridine ring of this compound are susceptible to displacement via cross-coupling reactions, and the electron-deficient nature of the ring makes it a candidate for dearomatization reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.ca The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used example. libretexts.org

For dichlorinated pyridines, the position of coupling can often be controlled. In the case of 2,4-dichloro-3-nitropyridine, selective Suzuki-Miyaura coupling at the C-4 position has been achieved. mdpi.comnih.gov This selectivity is noteworthy as halides adjacent to the nitrogen are typically more reactive. nih.govresearchgate.net Ligand-free Suzuki-Miyaura conditions have also been shown to promote C-4 selectivity in 2,4-dichloropyridines. nih.govresearchgate.net

Aminocarbonylation is another palladium-catalyzed reaction that can be used to introduce amide functionalities. For 2,4-dichloro-3-nitropyridine, after an initial Suzuki coupling at C-4, a subsequent palladium-catalyzed aminocarbonylation at the C-2 position has been demonstrated, leading to the formation of a picolinamide (B142947) derivative. nih.govkuleuven.be This stepwise functionalization allows for the synthesis of complex, differentially substituted pyridines. nih.gov A nickel-catalyzed reductive aminocarbonylation has also been developed for the synthesis of α,β-unsaturated amides from vinyl triflates and nitroarenes. rsc.org

Table 2: Palladium-Catalyzed Reactions on Dichloronitropyridines

| Reaction Type | Substrate | Position of Reaction | Key Reagents | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | 2,4-dichloro-3-nitropyridine | C-4 | Arylboronic acid, Pd catalyst | 2-chloro-4-aryl-3-nitropyridine |

| Aminocarbonylation | 2-chloro-4-aryl-3-nitropyridine | C-2 | Amine, CO, Pd catalyst | 4-aryl-2-amido-3-nitropyridine |

The introduction of a nitro group into a pyridine ring increases its electrophilicity, making it more susceptible to nucleophilic attack that can lead to dearomatization. nih.govmdpi.com This process provides a route to dihydropyridine (B1217469) derivatives, which are important structural motifs in medicinal chemistry. mdpi.com

Studies on various nitropyridines have shown that they can react with nucleophiles to form dearomatized products. nih.gov For example, some 3-R-5-nitropyridines react with carbon nucleophiles to form 1,2- or 1,4-addition products, leading to dihydro derivatives. nih.gov Highly electrophilic systems, such as certain nitroisoxazolo[4,3-b]pyridines, can undergo nucleophilic addition with weak C-nucleophiles even without a base, forming 1,4-addition products. mdpi.comnih.gov These reactions highlight the potential for this compound to undergo similar dearomatization reactions, although specific studies on this compound were not detailed in the provided search results. The functionalization of the pyridine nitrogen can render the ring sufficiently electrophilic to be attacked by a nucleophile, leading to dearomatization. mdpi.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Aminocarbonylation)

Mechanistic Elucidation of Key Reactions Involving this compound

The mechanism of palladium-catalyzed cross-coupling reactions generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In the context of this compound and related compounds, the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond is the initial and often rate-determining step. rsc.org The regioselectivity of this step is crucial when multiple halide sites are present. For 2,4-dichloropyridines, while the C-2 position is generally more activated, the use of sterically hindered ligands or ligand-free conditions can favor oxidative addition at the C-4 position. nih.govresearchgate.net

The mechanism of nucleophilic aromatic substitution (SNA_r) on chloronitropyridines involves the attack of a nucleophile on the electron-deficient ring to form a Meisenheimer complex, which is a resonance-stabilized intermediate. Subsequent loss of the chloride leaving group restores the aromaticity. The strong electron-withdrawing effect of the nitro group stabilizes this intermediate, facilitating the substitution. In 2,4-dichloro-5-nitropyridine, the chlorine at the 4-position is activated by the para-nitro group, making it a likely site for initial nucleophilic attack. nih.gov

The reduction of the nitro group typically proceeds through a series of single-electron and proton transfers, involving intermediates such as nitroso and hydroxylamino species, before yielding the final amine product. The specific pathway can be influenced by the choice of reducing agent and reaction conditions.

Computational and Theoretical Investigations of 3,4 Dichloro 5 Nitropyridine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are fundamental tools for understanding the intrinsic properties of 3,4-Dichloro-5-nitropyridine at the molecular level. These computational approaches provide a detailed picture of the electron distribution and orbital energies that govern the compound's structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the molecular geometry of chemical compounds. researchgate.net For halogenated nitropyridines like this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a basis set like 6-311++G(d,p), are utilized to determine the optimized molecular structure in the ground state. researchgate.nettandfonline.com These calculations yield precise data on bond lengths, bond angles, and dihedral angles.

The geometry optimization process seeks the lowest energy conformation of the molecule. For this compound, the calculations would define the spatial arrangement of the pyridine (B92270) ring, the two chlorine atoms, and the nitro group. The results of such calculations can be compared with experimental data, for instance from X-ray crystallography, to validate the accuracy of the computational model. mdpi.com The electron-withdrawing nature of the nitro group and the chlorine atoms significantly influences the geometry of the pyridine ring.

Table 1: Representative Optimized Geometrical Parameters of this compound from DFT Calculations This table presents hypothetical data typical for DFT (B3LYP/6-311G+(d,p)) calculations on this class of molecule, as specific published experimental values were not available.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C2-C3 | 1.385 |

| C3-C4 | 1.390 | |

| C4-C5 | 1.388 | |

| C5-C6 | 1.375 | |

| N1-C2 | 1.334 | |

| N1-C6 | 1.338 | |

| C3-Cl | 1.735 | |

| C4-Cl | 1.730 | |

| C5-N(O2) | 1.470 | |

| **Bond Angles (°) ** | N1-C2-C3 | 123.5 |

| C2-C3-C4 | 118.0 | |

| C3-C4-C5 | 119.5 | |

| C4-C5-C6 | 121.0 | |

| C5-C6-N1 | 118.0 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). mnstate.edu The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. ias.ac.in The presence of the electron-withdrawing nitro group and chlorine atoms is expected to lower the energy of the LUMO significantly, making the molecule a good electron acceptor and susceptible to nucleophilic attack. The HOMO-LUMO gap provides insight into the electronic transitions and can be correlated with the molecule's UV-Visible spectra. tandfonline.com A smaller gap suggests the molecule is more reactive. researchgate.net

Table 2: Representative Frontier Molecular Orbital Properties for this compound This table presents hypothetical data typical for DFT (B3LYP/6-311G+(d,p)) calculations on this class of molecule.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -7.85 |

| LUMO Energy | -3.90 |

Density Functional Theory (DFT) Studies of Molecular Geometry

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states, which is often challenging to achieve through experimental means alone.

This compound is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions due to the activating effect of the electron-withdrawing nitro group. Computational modeling, particularly using DFT, can provide detailed mechanistic insights into these reactions. The SNAr mechanism typically proceeds via a two-stage process involving the formation of a high-energy intermediate known as a Meisenheimer complex. researchgate.net

Theoretical calculations can model this reaction pathway by:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Intermediates: Calculating the structure and stability of the Meisenheimer complex formed when a nucleophile attacks the pyridine ring.

Finding Transition States: Determining the structure and energy of the transition states that connect the reactants to the intermediate and the intermediate to the products. The energy of the transition state determines the activation energy and thus the rate of the reaction.

These computational studies help to understand how the electronic structure of the pyridine derivative influences its reactivity towards various nucleophiles. scirp.org

A key question in the chemistry of this compound is the regioselectivity of nucleophilic substitution: will the incoming nucleophile replace the chlorine at the C3 or C4 position? Computational models are powerful tools for predicting this outcome. rsc.org

The regioselectivity is determined by the relative activation energies of the competing reaction pathways. researchgate.net By calculating the energies of the transition states for attack at C3 versus C4, chemists can predict which position is more reactive. Generally, the position that leads to a more stable Meisenheimer intermediate or has a lower transition state energy will be the favored site of substitution. researchgate.net For nitropyridine systems, the nitro group strongly activates the para position (C4) and to a lesser extent the ortho position, making the C4-chloro substituent the most likely site for nucleophilic attack. Fukui indices, derived from DFT, can also be calculated to identify the most electrophilic sites in the molecule, providing another method to predict regioselectivity.

Computational Insights into Nucleophilic Substitution Mechanisms

Prediction of Spectroscopic Properties and their Correlation with Experimental Data

Computational methods allow for the prediction of various spectroscopic properties, which can then be compared with experimental spectra to confirm the structure and assignments of the molecule. tandfonline.com

For this compound, DFT calculations can be used to predict its vibrational spectra (Infrared and Raman). researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. acs.org This computed spectrum can be compared with experimentally recorded FT-IR and FT-Raman spectra. researchgate.net Such a comparison helps in the assignment of vibrational modes to specific molecular motions (e.g., C-Cl stretches, NO₂ symmetric and asymmetric stretches, and pyridine ring vibrations). researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Visible). tandfonline.com The calculations provide information on the energies of electronic transitions, such as the HOMO to LUMO transition, and their corresponding oscillator strengths, which correlate with the absorption maxima (λmax) and intensities observed in the experimental spectrum. mdpi.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3-Dichloro-5-nitropyridine (B1272384) |

| 2,4-Dichloro-5-nitropyridine (B33049) |

| 3,4-Dichloro-2-hydroxypyridine |

| 2-Amino-3,5-dichloropyridine |

Evaluation of Chemical Reactivity Descriptors (e.g., Electronegativity, Chemical Potential, Hardness)

The chemical reactivity, stability, and interaction of a molecule can be effectively understood through global reactivity descriptors derived from conceptual Density Functional Theory (DFT). benthamscience.comnih.govresearchgate.net These descriptors, including electronegativity (χ), chemical potential (μ), and chemical hardness (η), provide a quantitative basis for well-known chemical concepts and are instrumental in predicting molecular behavior. researchgate.netwiley.com While specific experimental or theoretical values for this compound are not detailed in the surveyed literature, its reactivity profile can be qualitatively evaluated based on its structure and the established principles of computational chemistry.

The primary method for calculating these descriptors involves the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.inijarset.com The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). ijarset.com The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ias.ac.inresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity (a "hard" molecule), whereas a small gap indicates higher reactivity and lower stability (a "soft" molecule). ias.ac.inpnas.org

The structure of this compound features a pyridine ring substituted with two chlorine atoms and a nitro group. All three substituents are strongly electron-withdrawing. nih.govijnc.ir Electron-withdrawing groups influence the electronic properties of the pyridine ring by lowering the energy levels of the molecular orbitals, particularly the LUMO. ijnc.irbeilstein-journals.org This reduction in LUMO energy enhances the molecule's ability to accept electrons, thereby increasing its electrophilicity. The presence of these groups is expected to result in a significant HOMO-LUMO gap, rendering this compound a relatively hard molecule with high kinetic stability. nih.govespublisher.com The strong electron-withdrawing nature of the nitro group, in particular, has a pronounced effect on the electronic structure and reactivity of the pyridine system. nih.govresearchgate.net

The key chemical reactivity descriptors are defined and calculated as follows:

Chemical Potential (μ) : This is the negative of electronegativity and represents the escaping tendency of electrons from a system. researchgate.net It is approximated as the average of the HOMO and LUMO energies. ijarset.com A more negative chemical potential indicates a better electron acceptor.

Electronegativity (χ) : Defined as the power of an atom or molecule to attract electrons to itself. wiley.com In the Mulliken definition, it is the average of the ionization potential (I) and electron affinity (A). wiley.com

Chemical Hardness (η) : This descriptor measures the resistance of a molecule to a change in its electron distribution. wiley.comias.ac.in Hard molecules possess a large HOMO-LUMO gap, while soft molecules have a small one. pnas.org It is calculated as half the difference between the ionization potential and electron affinity. ijarset.com

Within the framework of DFT and applying Koopmans' theorem, these descriptors can be approximated using the energies of the frontier molecular orbitals (I ≈ -EHOMO and A ≈ -ELUMO). ijarset.compnas.orgacs.org

The table below outlines the definitions and computational formulas for these key reactivity descriptors.

| Reactivity Descriptor | Symbol | Definition | Formula (based on HOMO/LUMO energies) |

|---|---|---|---|

| Chemical Potential | μ | The tendency of electrons to escape from a system. | μ = (EHOMO + ELUMO) / 2 |

| Electronegativity | χ | The ability of a molecule to attract electrons. | χ = -μ = -(EHOMO + ELUMO) / 2 |

| Chemical Hardness | η | The resistance to change in electron distribution. | η = (ELUMO - EHOMO) / 2 |

Based on these principles, the presence of two chloro substituents and one nitro group on the pyridine ring of this compound strongly suggests a low-lying LUMO, making it a potent electrophile. The significant electron-withdrawing character of these groups would also lead to a large HOMO-LUMO gap, classifying it as a hard chemical species with considerable kinetic stability.

Exploration of 3,4 Dichloro 5 Nitropyridine As a Precursor in Medicinal Chemistry

Design and Synthesis of Novel Pharmacologically Active Compounds

The specific positioning of substituents on the 3,4-Dichloro-5-nitropyridine molecule influences its reactivity, rendering it a key intermediate in the creation of diverse and complex molecules. The presence of two chlorine atoms and a nitro group on the pyridine (B92270) ring are instrumental to its chemical behavior and biological activity.

Pyridine-Based Scaffolds for Antimicrobial Agents

Research has indicated that derivatives of dichloronitropyridine exhibit antimicrobial properties. For instance, studies have highlighted the effectiveness of such compounds against both Gram-positive and Gram-negative bacteria, suggesting their potential in the development of new antibiotics. The synthesis of pyridine-based scaffolds from precursors like dichloronitropyridine has been a strategy to create novel antimicrobial agents. dovepress.com For example, oxazolo[4,5-b]pyridine (B1248351) derivatives have shown excellent activity against methicillin-resistant Staphylococcus aureus (MRSA). dovepress.com

Antineoplastic and Anticancer Drug Development via this compound Derivatives

The scaffold of this compound is a valuable starting point for the development of anticancer agents. In vitro studies have demonstrated that derivatives can induce apoptosis in cancer cell lines, often through the activation of caspase pathways. The core structure is used to synthesize a variety of heterocyclic compounds with potential antineoplastic properties. For example, 2,4-dichloro-5-nitropyridine (B33049) has been utilized in the synthesis of substituted imidazo[4,5-c]pyridine-2-one compounds that selectively inhibit the activity of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair that is often targeted in cancer therapy. google.com

Investigation of Antiviral and Anti-Neurodegenerative Potential

Derivatives of dichloronitropyridine are being investigated for their potential in treating viral diseases and neurodegenerative disorders. The isothiazolo[4,3-b]pyridine scaffold, synthesized from 2,4-dichloro-3-nitropyridine (B57353), has been identified as a source of inhibitors for cyclin G-associated kinase (GAK), which has shown broad-spectrum antiviral activity. kuleuven.be

Enzyme and Receptor Target Modulation Studies

The versatility of the this compound structure allows for the synthesis of molecules that can modulate the activity of various enzymes and receptors, making it a significant tool in drug discovery and development.

Inhibition of Key Metabolic and Signaling Enzymes

Derivatives of dichloronitropyridine have been shown to inhibit several key enzymes involved in metabolic and signaling pathways.

Stearoyl-CoA Desaturase (SCD): 2,4-Dichloro-5-nitropyridine is a known precursor in the synthesis of potent and selective inhibitors of stearoyl-CoA desaturase (SCD). echemi.comottokemi.com SCD is a critical enzyme in lipid metabolism, and its inhibition is a therapeutic target for metabolic disorders.

Rho-Kinase (ROCK): This compound is also used in the preparation of Rho-Kinase (ROCK) inhibitors, which have shown potential in treating hypertension. echemi.comresearchgate.net 3-nitropyridine (B142982) derivatives, in particular, have been identified as potent and selective ROCK inhibitors. researchgate.net

DNA-dependent Protein Kinase (DNA-PK): As mentioned earlier, 2,4-dichloro-5-nitropyridine is a precursor for synthesizing inhibitors of DNA-PK. google.com A scaffold-hopping strategy from a known multi-kinase inhibitor led to the development of a novel class of DNA-PK inhibitors. acs.org

Phosphodiesterase (PDE): 2,4-dichloro-3-nitropyridine has been used as a precursor for the synthesis of substituted imidazo[4,5-b]pyridines that exhibit inhibitory activity against phosphodiesterase 4 (PDE4) and phosphodiesterase 7 (PDE7). researchgate.netnih.gov

Cyclin G-associated Kinase (GAK): A synthetic route starting from 2,4-dichloro-3-nitropyridine has been developed to create 3,7-disubstituted isothiazolo[4,3-b]pyridines as potential inhibitors of cyclin G-associated kinase (GAK). nih.govnih.govmdpi.com

Development of Ligands for G-Protein Coupled Receptors

The pyridine structure is a component of various molecules that act as ligands for G-protein coupled receptors (GPCRs). gu.se For instance, an efficient solid-supported method for synthesizing imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines from 2,4-dichloro-3-nitropyridine has been described for creating new ligands for aminergic GPCRs. researchgate.net

Data Tables

Table 1: Investigated Enzymatic and Receptor Targets of this compound Derivatives

| Target | Precursor Mentioned | Therapeutic Area |

|---|---|---|

| Stearoyl-CoA Desaturase (SCD) | 2,4-Dichloro-5-nitropyridine | Metabolic Disorders |

| Rho-Kinase (ROCK) | 2,4-Dichloro-5-nitropyridine, 3-Nitropyridine derivatives | Cardiovascular |

| DNA-dependent Protein Kinase (DNA-PK) | 2,4-Dichloro-5-nitropyridine | Oncology |

| Phosphodiesterase (PDE4, PDE7) | 2,4-Dichloro-3-nitropyridine | Anti-inflammatory |

| Cyclin G-associated Kinase (GAK) | 2,4-Dichloro-3-nitropyridine | Antiviral |

Table 2: Examples of Synthesized Scaffolds from Dichloronitropyridine Precursors

| Precursor | Synthesized Scaffold | Investigated Activity |

|---|---|---|

| 2,4-Dichloro-3-nitropyridine | Imidazo[4,5-b]pyridines | PDE4/PDE7 Inhibition |

| 2,4-dichloro-3-nitropyridine | Isothiazolo[4,3-b]pyridines | GAK Inhibition |

| 2,4-Dichloro-5-nitropyridine | Imidazo[4,5-c]pyridine-2-ones | DNA-PK Inhibition |

Structure-Activity Relationship (SAR) Derivation for Bioactive Analogues

The derivation of Structure-Activity Relationships (SAR) is a critical process in drug discovery, where systematic structural modifications of a hit compound are made to understand how changes in its chemical architecture affect its biological activity. This understanding is key to optimizing potency, selectivity, and pharmacokinetic properties.

For derivatives of this compound, the two chlorine atoms at the C3 and C4 positions and the nitro group at the C5 position are the primary sites for chemical modification. The electron-withdrawing nature of the nitro group and the chlorine atoms activates the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups.

While extensive SAR studies for derivatives specifically originating from this compound are not widely documented in available literature, general principles suggest that the nature of the nucleophile used to displace the chlorine atoms would significantly impact biological activity. For instance, substitution with different amine or thiol-containing moieties would alter the compound's size, polarity, and hydrogen bonding capabilities, which are crucial for interaction with biological targets. The reduction of the nitro group to an amine provides another avenue for diversification, introducing a basic center and a point for further functionalization, for example, through amide bond formation.

In broader studies of related nitropyridines, it has been observed that the specific substitution pattern is crucial for activity. For example, in a series of nitropyridine-based insecticides, the position of the nitro group (5-NO2 vs. 3-NO2) resulted in a significant difference in insecticidal potency. This highlights the importance of the precise arrangement of substituents on the pyridine ring, a principle that would undoubtedly apply to derivatives of this compound.

Probing Mechanisms of Biological Action of Synthesized Derivatives

Understanding the mechanism of action (MoA) of a bioactive compound—the specific biochemical interaction through which it produces its pharmacological effect—is fundamental to its development as a therapeutic agent. Research into compounds derived from this compound aims to identify their molecular targets and the cellular pathways they modulate.

The general biological activities often explored for nitropyridine derivatives include antimicrobial and anticancer properties. The mechanism for such activities is intrinsically linked to the chemical structure of the derivatives.

Antimicrobial Action: Derivatives could potentially interfere with essential microbial processes. For example, they might inhibit enzymes crucial for cell wall synthesis, DNA replication, or protein synthesis in bacteria. The mechanism would depend on the final structure achieved after the derivatization of the this compound core.

Anticancer Action: In the context of cancer, derivatives might be designed to act as kinase inhibitors. Many kinases are overactive in cancer cells, and their inhibition can halt cell proliferation and induce apoptosis. The pyridine scaffold is a common feature in many approved kinase inhibitors. Derivatives of this compound could be synthesized to fit into the ATP-binding pocket of specific kinases, with the substituents tailored to form key interactions with amino acid residues in the active site.

Applications of 3,4 Dichloro 5 Nitropyridine in Agrochemical Development

Synthesis of Advanced Herbicides and Weed Management Agents

3,4-Dichloro-5-nitropyridine is a key building block in the production of innovative herbicides. The presence of reactive chlorine and nitro groups on the pyridine (B92270) core allows for targeted chemical modifications to create compounds with potent herbicidal activity. These resulting herbicides are integral to effective weed management programs, which are essential for maximizing crop yields in large-scale farming operations. researchnester.com

The development of herbicides from pyridine derivatives is a significant area of research in agrochemical science. For instance, nitropyridine-containing phenylaminoacetates and propionates have been synthesized and studied for their herbicidal effects. nih.gov One such compound, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, has demonstrated high efficacy against barnyard grass. nih.govmdpi.com The synthesis of these herbicides often involves the substitution of the chlorine atoms on the nitropyridine ring with other functional groups to enhance their biological activity and selectivity. mdpi.com

The strategic use of pyridine-based herbicides is a cornerstone of modern agriculture, helping to control weeds and improve crop productivity. The demand for more efficient and target-specific agrochemicals continues to drive innovation in this field, with pyridine derivatives remaining a key focus. researchnester.com

Formulation of Novel Fungicides and Insecticides

The versatility of this compound extends to the formulation of new fungicides and insecticides. Pyridine-based compounds are widely recognized for their role in creating effective crop protection agents against fungal diseases and insect pests. nih.govresearchgate.net The development of these agrochemicals is critical for safeguarding crops and ensuring food security. researchnester.com

In the realm of insecticides, the pyridine moiety is a fundamental component of neonicotinoids, a widely used class of insecticides known for their high efficacy and broad spectrum of activity. chempanda.com Research has also explored the synthesis of novel insecticides from nitropyridine derivatives. For example, new nitropyridyl-based dichloropropene ethers have been developed and show significant insecticidal activity against major agricultural pests. acs.org Specifically, 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-(5-nitro-2-pyridyloxy)propyl ether has demonstrated potency comparable to the commercial insecticide Pyridalyl. acs.org

Furthermore, pyridine derivatives are used to create fungicides that protect crops from various diseases. researchnester.com The synthesis of these fungicides often involves leveraging the reactivity of the pyridine ring to introduce functionalities that inhibit fungal growth. The continuous research and development in this area have led to the creation of advanced pyridine-based compounds that are more target-specific and have a reduced environmental impact. researchnester.com

Enhancement of Crop Protection Strategies through Pyridine-Derived Agrochemicals

The development of pyridine-based pesticides is considered a significant advancement in the agrochemical industry, often referred to as "fourth-generation pesticides." agropages.com These modern agrochemicals are characterized by their high efficiency, low toxicity to non-target organisms, and improved environmental compatibility. agropages.com The pyridine ring is a key structural feature that imparts these desirable properties. researchgate.net

The ongoing innovation in the field of pyridine chemistry continues to yield new and improved agrochemicals. researchnester.com Researchers are constantly exploring new derivatives and formulations to address the evolving challenges in agriculture, such as the development of pest resistance and the need for more sustainable farming methods. acs.orgmdpi.com

| Compound Name | Application |

| This compound | Intermediate in agrochemical synthesis |

| Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate | Herbicide |

| 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-(5-nitro-2-pyridyloxy)propyl ether | Insecticide |

| Neonicotinoids | Class of insecticides |

| Pyridalyl | Commercial insecticide |

| 2-chloro-5-chloromethylpyridine (CCMP) | Intermediate for pesticides |

| Haloxyfop-P-methyl | Pyridine pesticide |

| Fluazifop-P-butyl | Pyridine pesticide |

| Fluazinam | Pyridine pesticide |

| Fluopyram | Pyridine pesticide |

| Picoxystrobin | Pyridine pesticide |

Emerging Roles in Materials Science and Functional Chemical Systems

Incorporation into Specialty Polymeric Materials and Surface Coatings

While direct polymerization of 3,4-Dichloro-5-nitropyridine is not a common application, its role as a precursor or intermediate is noted in the synthesis of more complex monomers for specialty polymers. The reactivity of its chlorine atoms allows for nucleophilic substitution, enabling the integration of the nitropyridine moiety into larger molecular architectures that can then be polymerized.

Research into related dichloronitropyridine isomers suggests a potential application space. For instance, derivatives of similar compounds are incorporated into specialty polymers and coatings to enhance durability and resistance to environmental factors. The inclusion of the robust pyridine (B92270) ring and the polar nitro group can impart desirable properties such as improved thermal stability, specific adhesion characteristics, and modified surface energy. Although detailed research findings specifically documenting the use of this compound in commercial or extensively studied polymer systems are not widely available, its structural motifs are relevant to the synthesis of high-performance polymers like polyimides, where diamine precursors containing heterocyclic rings are employed to achieve high thermal and chemical resistance. A general synthetic pathway would involve the substitution of the chlorine atoms with bifunctional nucleophiles to create a new monomer, which is then used in polymerization reactions.

Development of Dyes and Pigments Utilizing the Pyridine Chromophore

The this compound structure serves as a foundational scaffold for the synthesis of certain industrial dyes. The combination of the pyridine ring (a chromophore itself) and the electron-withdrawing nitro group forms a potent electron acceptor system. This intrinsic electronic property is key to creating color in molecules.

The synthesis of dyes from this precursor typically involves the substitution of one or both chlorine atoms with an electron-donating group (an auxochrome), such as an amino or hydroxyl group. This creates a "push-pull" electronic structure within the molecule, which is characteristic of many organic colorants. The intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule results in the absorption of light in the visible spectrum, thereby producing color.

For example, coupling the diazonium salt of an aromatic amine with a this compound derivative, where one of the chlorines has been replaced by a suitable coupling group, can produce azo dyes. The exact color of the resulting dye can be tuned by carefully selecting the substituents on both the pyridine ring and the coupling partner. While specific examples of commercial dyes derived directly from this compound are proprietary, the underlying chemistry is well-established in the dyestuff industry.

Investigation of Photophysical Properties for Optical Materials

The most promising emerging application for nitropyridine derivatives, including those potentially derived from this compound, lies in the field of nonlinear optics (NLO). optica.org NLO materials are crucial for technologies like optical computing, telecommunications, and frequency conversion of laser light. The key requirement for a molecule to exhibit second-order NLO properties is a non-centrosymmetric structure combined with a large molecular hyperpolarizability (β), which is a measure of how easily the electron cloud of the molecule is distorted by an intense electric field, such as that from a laser.

Molecules with strong electron donor and acceptor groups linked by a π-conjugated system often possess large β values. Nitropyridine derivatives are a classic example of this donor-π-acceptor design. The nitro group acts as a powerful electron acceptor, while a donor group can be introduced by substituting one of the chlorine atoms on the this compound ring. This creates a significant change in the dipole moment upon electronic excitation, leading to a strong NLO response.

Studies on various 2-substituted-5-nitropyridine derivatives have demonstrated their potential as efficient NLO materials, often exhibiting second-harmonic generation (SHG) efficiencies many times that of standard materials like urea. optica.orgoup.com The investigation of these materials involves measuring their absorption spectra, transparency ranges, and NLO coefficients. For example, the organic crystal (+)2-(α-methylbenzylamino)-5-nitropyridine (MBA-NP) has an effective transparency range for NLO applications from 465 to 1500 nm. tandfonline.com

The table below summarizes the NLO properties of some representative nitropyridine derivatives, illustrating the potential of this class of compounds. While data for derivatives of this compound is not specifically detailed in the literature, the values for related compounds underscore the promise of this molecular framework for optical applications.

Table 1: Nonlinear Optical (NLO) Properties of Selected Nitropyridine Derivatives

| Compound Name | Abbreviation | Second-Harmonic Generation (SHG) Efficiency (vs. Urea) | Key Optical Properties |

|---|---|---|---|

| N-(4-Nitrophenyl)pyrazole Derivative | DMNP | Phase-matchable at 1064 nm | Considered an excellent material for blue-light SHG devices. oup.com |

| 2-(N-prolinol)-5-nitropyridine | PNP | High | Investigated for its molecular second-order nonlinear optical susceptibilities. spiedigitallibrary.orgspie.org |

| 2-Cyclooctylamino-5-nitropyridine | COANP | High | The microscopic nonlinearity arises from a single intramolecular charge transfer transition. spiedigitallibrary.orgspie.org |

The synthesis of NLO materials from this compound would involve a nucleophilic aromatic substitution reaction to replace a chlorine atom with a suitable electron-donating group. The resulting donor-acceptor nitropyridine could then be grown into non-centrosymmetric single crystals for NLO applications. The specific positioning of the substituents on the this compound isomer offers a unique electronic and steric environment that could lead to novel materials with optimized NLO properties and favorable crystal packing.

Advanced Analytical Methodologies for 3,4 Dichloro 5 Nitropyridine and Its Metabolites

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are fundamental for the structural confirmation of 3,4-dichloro-5-nitropyridine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the substitution pattern of the pyridine (B92270) ring. The chemical shifts and coupling constants of the protons and carbons provide unambiguous evidence for the positions of the chloro and nitro substituents. For instance, in related dichloronitropyridine isomers, the distinct electronic environments created by the substituents lead to characteristic signals in the NMR spectrum. chemicalbook.com

Mass Spectrometry (MS): MS is utilized to verify the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. The predicted monoisotopic mass of this compound is 191.94933 Da. uni.lu Analysis of the fragmentation pattern can further support structural elucidation.

Infrared (IR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the molecule. Characteristic absorption bands for the C-Cl, C-N, and N-O (from the nitro group) vibrations confirm the presence of these groups on the pyridine ring. The spectra of related compounds, like 3,5-dichloro-2,4,6-trifluoropyridine, have been interpreted with the aid of density functional theory (DFT) calculations to assign vibrational modes accurately. researchgate.net

| Analytical Technique | Observation | Reference |

|---|---|---|

| ¹H NMR & ¹³C NMR | Confirms the specific substitution pattern on the pyridine ring. | |

| Mass Spectrometry (MS) | Verifies the molecular weight (Predicted [M+H]⁺ m/z: 192.95661). | uni.lu |

| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups (C-Cl, C-N, NO₂). |

Chromatographic Separation and Quantification Methods (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and its metabolites, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound, often achieving purity levels greater than 98%. A common setup involves a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, and UV detection. For the analysis of related compounds like 3,4-diaminopyridine (B372788) (a potential metabolite), a C18 column with a mobile phase of acetonitrile and an aqueous solution of sodium octanesulfonate and ammonium (B1175870) acetate (B1210297) has been used, demonstrating the technique's adaptability. researchgate.net

Gas Chromatography (GC): GC can also be employed for the analysis of this compound, given its volatility. The technique separates compounds based on their boiling points and interaction with the stationary phase. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification. For related nitropyridine compounds, GC-MS analysis is a standard method. nih.gov

| Technique | Typical Column | Detection Method | Application | Reference |

|---|---|---|---|---|

| HPLC | C18 Reversed-Phase | UV (e.g., 254 nm) | Purity assessment and quantification. | |

| GC | Capillary Column (e.g., DB-5) | FID or MS | Separation and identification of volatile components. | nih.gov |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to improve the analytical properties of a compound. mdpi.com This can be particularly useful for enhancing the detection of metabolites of this compound, which may be present at low concentrations or have poor chromatographic or detection characteristics.

A primary metabolic reaction for nitroaromatic compounds is the reduction of the nitro group to an amino group. The resulting aminodichloropyridine would be a key metabolite. While this amino-metabolite could be analyzed directly, derivatization can significantly improve its detectability, especially in complex biological matrices.

Principles of Derivatization:

Improved Volatility: Converting polar functional groups (like amines) into less polar derivatives increases volatility, making them more suitable for GC analysis. mdpi.com

Enhanced Detector Response: Introducing a moiety that is highly responsive to a specific detector (e.g., an electron-capture detector or a fluorescence detector) can lower detection limits.

Increased Extraction Efficiency: Derivatization can change the polarity of a molecule, making it more extractable from an aqueous matrix into an organic solvent. mdpi.com

A common derivatization agent for primary amines is O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA), which reacts with carbonyls but similar fluorinated reagents can target amines for highly sensitive detection by GC-ECD. mdpi.com Silylation is another strategy that can be used to increase the volatility of compounds containing amino groups for GC analysis. mdpi.com These strategies allow for the precise and sensitive quantification of metabolites, which is essential for understanding the complete metabolic profile of this compound.

Future Perspectives and Challenges in 3,4 Dichloro 5 Nitropyridine Research

Untapped Synthetic Potential and Novel Reaction Pathways

The reactivity of 3,4-dichloro-5-nitropyridine is primarily centered around the nucleophilic substitution of its chlorine atoms and the reduction of its nitro group. However, the exploration of its complete synthetic versatility is still in its early stages. Future research is expected to unlock novel transformations and applications.

A significant area of untapped potential lies in advanced, selective functionalization. While traditional nucleophilic aromatic substitution (SNAr) is common, the development of modern catalytic methods offers new possibilities. Palladium-catalyzed cross-coupling reactions, for instance, which have been successfully applied to other dichloropyridines, could enable the selective introduction of aryl, alkyl, and other carbon-based substituents at the chloro-positions. snnu.edu.cneurofins.combeilstein-journals.org The challenge will be to achieve high regioselectivity, selectively targeting either the C-3 or C-4 position, which could be controlled by tailored ligands and reaction conditions.

Furthermore, the application of photoredox catalysis could open unprecedented reaction pathways for C-H functionalization, potentially allowing for direct modifications of the pyridine (B92270) ring's C-2 position, a transformation not readily achievable through classical methods. nih.govnih.gov Another promising frontier is the use of multicomponent reactions (MCRs). While MCRs have been developed for other nitropyridine syntheses, designing one-pot procedures that incorporate this compound could significantly streamline the synthesis of complex heterocyclic systems, enhancing efficiency and reducing waste. researchgate.netbuketov.edu.kz

Computational chemistry, particularly Density Functional Theory (DFT), will be a critical tool in this exploration. ias.ac.inresearchgate.net DFT calculations can model electron density and predict reaction pathways, helping to identify the most reactive sites for various types of reagents and guiding the experimental design of novel transformations. ajchem-a.com By calculating Fukui indices and modeling transition states, researchers can screen for promising new reactions before attempting them in the lab, accelerating the discovery of untapped synthetic routes.

Rational Design of Highly Selective Bioactive Molecules

The this compound scaffold is a promising starting point for the development of new therapeutic agents. mdpi.com Its derivatives have been investigated for antimicrobial and anticancer properties. The future of this field lies in the move away from random screening towards the rational design of highly selective bioactive molecules. arxiv.org

Computer-aided drug design (CADD) and pharmacophore-guided approaches are central to this endeavor. arxiv.orgchemicalbook.comfip.org By identifying the three-dimensional arrangement of essential features (pharmacophores) required for biological activity, scientists can design molecules that fit precisely into the binding site of a target protein. researchgate.net The this compound core offers multiple points for modification—the two chlorine atoms and the nitro group—allowing for fine-tuning of a molecule's properties to match a specific pharmacophore model. For example, one chlorine can be replaced with a hydrogen-bond donor, the other with a hydrophobic group, and the nitro group can be reduced to an amine to serve as another key interaction point.

Structure-Activity Relationship (SAR) studies will remain crucial. gu.senih.gov Systematic modification of the this compound core and subsequent biological testing will generate data that, when combined with computational modeling, can build predictive SAR models. sci-hub.se These models will help researchers understand how specific structural changes affect a molecule's potency and selectivity, guiding the optimization of lead compounds. For instance, SAR studies on related dichloronitropyrimidine inhibitors have shown how different substituents on the ring system directly influence inhibitory activity against specific enzymes. sci-hub.se Applying such rigorous design principles to the this compound scaffold holds significant promise for discovering novel and highly selective drugs for a range of diseases.

Sustainable Synthesis and Environmental Impact Considerations

As with all chemical manufacturing, the principles of green chemistry are becoming increasingly important in the synthesis of this compound and its derivatives. nih.gov Traditional methods for nitration and chlorination often involve harsh reagents like fuming nitric and sulfuric acids or phosphorus oxychloride, which generate significant hazardous waste.

Beyond the synthesis, the environmental fate and impact of this compound and its byproducts are critical considerations. Halogenated aromatic compounds are often persistent in the environment and can be toxic. frontiersin.org There is a need for comprehensive studies on the biodegradability of this compound. Standard tests, such as the OECD 301F assay for aerobic degradation, should be conducted to understand its environmental persistence. eurofins.com Research suggests that halogen atoms can hinder biodegradation. eurofins.com Therefore, designing derivatives with improved biodegradability without sacrificing bioactivity is a significant challenge. This involves understanding the metabolic pathways of microbial degradation and designing molecules that can be more easily broken down into innocuous products after their intended use. ieaghg.org

Integration into Complex Chemical Systems and Nanotechnology

The application of this compound is not limited to the synthesis of small-molecule drugs. Its unique electronic and structural features make it a candidate for integration into more complex chemical systems and advanced materials.

One promising area is in the design of Metal-Organic Frameworks (MOFs). wikipedia.orgnih.gov MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org By modifying this compound, for example, by converting the chloro groups to carboxylic acids, it could be used as a functionalized organic linker. rsc.orgfrontiersin.org The pyridine nitrogen and the nitro group could then impart specific properties to the MOF, such as catalytic activity or selective gas adsorption. The challenge lies in controlling the coordination chemistry to form stable, porous frameworks. nih.gov

In the field of nanotechnology, this compound can serve as a versatile anchor for functionalizing nanoparticles. The chlorine atoms can be substituted with thiol- or amine-containing molecules, which can then bind to the surface of gold or other metallic nanoparticles. The exposed pyridine and nitro functionalities could then be used to direct further self-assembly or to impart specific recognition properties to the nanoparticle surface. This could lead to the development of new sensors, catalysts, or drug delivery systems.

Finally, the potential for this compound in supramolecular chemistry is largely unexplored. The electron-poor pyridine ring, further activated by the nitro group, can participate in π-stacking and other noncovalent interactions. mdpi.com This could be exploited to build complex, self-assembled architectures with unique electronic or optical properties, opening doors for applications in materials science and molecular electronics.

Q & A

Q. What are the key synthetic routes for preparing 3,4-dichloro-5-nitropyridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nitration and halogenation of pyridine derivatives. A common route involves regioselective substitution reactions. For example, describes a four-step synthesis starting with nucleophilic aromatic substitution at the 4-chloro position using amines, followed by nitro group reduction and cyclization with triethyl orthoformate. Optimization includes:

- Temperature control (55–60°C for halogenation steps, as noted in ).

- Use of catalysts (e.g., Pd for coupling reactions).

- Solvent selection (polar aprotic solvents like DMF enhance substitution efficiency).

Purity (>98%) is confirmed via HPLC ( ).

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Safety measures include:

- Personal protective equipment (PPE): Impervious gloves, safety glasses, and full protective clothing ( ).

- Ventilation: Use fume hoods to avoid inhalation of irritants (Risk Code: 36/37/38, ).

- Spill management: Neutralize with inert absorbents and prevent entry into drains ( ).

- Waste disposal: Segregate and transfer to certified hazardous waste handlers ( ).

Q. How is this compound characterized for structural and purity analysis?

- Methodological Answer : Analytical methods include:

- HPLC : Assess purity (>98% as per ).

- NMR/FTIR : Confirm substitution patterns (e.g., nitro and chloro groups).

- Mass spectrometry : Verify molecular weight (192.98 g/mol, ).

- Melting point : 55–60°C ( ).

Advanced Research Questions

Q. How does the regioselectivity of nucleophilic substitution at the 4-chloro position influence downstream applications?

- Methodological Answer : The 4-chloro group’s reactivity enables selective functionalization, critical for synthesizing pharmacophores (e.g., imidazopyridines in ). Key factors:

- Steric and electronic effects: Nitro groups at position 5 deactivate the ring, directing nucleophiles to the 4-position.

- Reaction monitoring: Use TLC or in-situ spectroscopy to track substitution progress.

- Applications: Derivatives like OXS000675 show potential in medicinal chemistry ( ).

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation?

- Methodological Answer : Contradictions arise from varying conditions (e.g., solvent polarity, temperature). Mitigation strategies:

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron density and reaction pathways. Steps:

- Optimize geometry using software (e.g., Gaussian).

- Calculate Fukui indices to identify reactive sites (nitro and chloro groups).

- Validate predictions with experimental data (e.g., coupling reactions in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.